molecular formula C15H14N2 B11880684 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 64270-43-5

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Katalognummer: B11880684
CAS-Nummer: 64270-43-5
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: LFVHTGPWNZYZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine (CAS 64270-43-5) is an imidazo[1,2-a]pyridine derivative with the molecular formula C₁₅H₁₄N₂ and a molecular weight of 222.29 g/mol . This class of heterocyclic compounds is the subject of extensive research due to its significant pharmacological potential. Recent scientific investigations into structurally similar 3-phenylimidazo[1,2-a]pyridine analogs have revealed them to be potent inhibitors of key metabolic enzymes . These compounds demonstrate strong inhibitory activity against human carbonic anhydrase I and II (hCA-I and hCA-II), as well as the digestive enzymes α-glucosidase and α-amylase . The potent inhibitory effects on α-glucosidase and α-amylase suggest research applications in managing post-prandial hyperglycemia, with some analogs showing IC₅₀ values significantly lower than the standard acarbose . Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry for a broad spectrum of biological activities, including antiulcer properties acting as H+/K+-ATPase inhibitors, calcium channel blocking, and anti-inflammatory effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

64270-43-5

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-8-9-17-12(2)15(16-14(17)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI-Schlüssel

LFVHTGPWNZYZLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=C(N2C=C1)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substituted 2-Aminopyridine Precursors

A critical precursor for introducing the 7-methyl group is 2-amino-5-methylpyridine. As demonstrated in the synthesis of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester, halogenated 2-aminopyridines (e.g., 2-amino-5-bromopyridine) undergo palladium-catalyzed borylation. Adapting this method, 2-amino-5-methylpyridine could be synthesized via methylation of 2-aminopyridine followed by regioselective functionalization.

α-Bromoacetophenone Derivatives

The 2-phenyl and 3-methyl groups are introduced via α-bromoacetophenone derivatives. For example, α-bromo-4-methylacetophenone would provide the 3-methyl substituent upon cyclization. In a solvent-free protocol, acetophenone reacts with [Bmim]Br3_3 and 2-aminopyridine under mild conditions (30°C, 40 min) to yield 2-phenylimidazo[1,2-a]pyridines in high yields (85–92%). Substituting acetophenone with 4-methylacetophenone could directly yield the 3-methyl variant.

Reaction Conditions:

  • Substrate: 4-Methylacetophenone (2 mmol), 2-amino-5-methylpyridine (2.4 mmol)

  • Catalyst: [Bmim]Br3_3 (2 mmol), Na2_2CO3_3 (1.1 mmol)

  • Conditions: Solvent-free, 30°C, 40 min

  • Workup: Extraction with Et2_2O, purification via preparative TLC

Transition-Metal-Catalyzed Functionalization

Post-cyclization functionalization offers an alternative route to install methyl groups. Cross-coupling reactions using boronic ester intermediates, as described in patent CN102786543A, enable precise modification of the imidazo[1,2-a]pyridine core.

Suzuki-Miyaura Coupling for Methyl Group Introduction

The 7-methyl group can be introduced via Suzuki-Miyaura coupling using methylboronic acid. Starting from 2-phenylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester, palladium-catalyzed coupling with methyl iodide or trimethylboroxin would yield the 7-methyl derivative.

Example Protocol:

  • Substrate: 2-Phenylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Methyl iodide (1.2 equiv)

  • Catalyst: PdCl2_2(dppf)2_2 (3 mol%)

  • Base: Na2_2CO3_3 (2.0 equiv)

  • Solvent: DME/H2_2O (5:1), 60°C, 2 h

  • Yield: ~70% (extrapolated from analogous reactions)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst SystemYield (%)Key Advantages
One-Pot Condensation4-Methylacetophenone, 2-amino-5-methylpyridine[Bmim]Br3_3, Na2_2CO3_385–90Solvent-free, short reaction time
Suzuki CouplingBoronic ester, methyl iodidePdCl2_2(dppf)2_265–70Regioselective, compatible with halides
Cyclization-Formylationɑ-Bromocinnamaldehyde, 2-aminopyridineO2_2 atmosphere60–65Introduces formyl group for further modification

Mechanistic Insights and Optimization

Role of Ionic Liquid Catalysts

In the one-pot synthesis, [Bmim]Br3_3 acts as both a Lewis acid catalyst and a bromide source, facilitating the formation of the imidazo ring via nucleophilic substitution. The ionic liquid’s dual functionality enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Palladium-Catalyzed Borylation

The synthesis of boronic ester intermediates involves a Miyaura borylation mechanism. Pd(0) undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron (B2_2Pin2_2) to form the arylpalladium complex. Reductive elimination yields the boronic ester, which is crucial for subsequent cross-coupling steps.

Analyse Chemischer Reaktionen

C3-Alkylation via Aza-Friedel–Crafts Reaction

This three-component reaction enables selective alkylation at the C3 position using aldehydes and amines under Y(OTf)₃ catalysis. The mechanism involves activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the amine and subsequent electrophilic substitution at C3 .

Key conditions :

  • Catalyst: Y(OTf)₃ (10 mol%)

  • Solvent: Acetonitrile (ACN)

  • Temperature: 80°C

  • Yield range: 65–89%

AldehydeAmineProduct Yield (%)
BenzaldehydeMorpholine85
p-TolualdehydePiperidine78
4-ChlorobenzaldehydeBenzylamine72

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at C3 or C6 positions. Reactions with aryl halides or sulfonamides proceed via oxidative addition and transmetallation steps .

Representative Examples:

  • Buchwald–Hartwig Amination :

    • Substrate: 2-Phenylimidazo[1,2-a]pyridine

    • Partner: 2-Chloro-4-methoxybenzaldehyde

    • Catalyst: Pd(OAc)₂/Xantphos

    • Conditions: 150°C, 24h, DMA/H₂O

    • Yield: 87%

  • C–H Sulfonamidation :

    • Substrate: 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine

    • Partner: 2-(Trifluoromethyl)benzenesulfonamide

    • Catalyst: KMnO₄/DTBP

    • Conditions: 130°C, 8h, HFIP/MeOH

    • Yield: 84%

Electrophilic Halogenation and Chalcogenation

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective halogenation or chalcogenation at C3 under mild conditions .

Halogenation Protocol :

  • Reagent: NBS (N-bromosuccinimide)

  • Solvent: DCM

  • Yield: 91% for 3-bromo derivative

Thiolation Protocol :

  • Reagent: Diorganyl disulfides

  • Catalyst: NH₄I (10 mol%)

  • Solvent: DMSO/H₂O

  • Yield: 78% for 3-thioether derivatives

Oxidative Functionalization

Aerobic oxidative methods using CuI or flavin-iodine dual catalysis enable C–N bond formation and heterocycle diversification .

Notable Reaction :

  • Substrate: 2-Aminopyridine + Acetophenone

  • Catalyst: CuI (20 mol%)

  • Oxidant: O₂ (air)

  • Yield: 82–94% for imidazo[1,2-a]pyridines

Microwave-Assisted Solvent-Free Reactions

Eco-friendly protocols achieve cyclocondensation without catalysts or solvents under microwave irradiation .

Example :

  • Substrate: α-Bromoacetophenone + 2-Aminopyridine

  • Conditions: 60°C, 20min

  • Yield: 91% for 2-phenylimidazo[1,2-a]pyridine

Comparative Reactivity with Analogues

The 3,7-dimethyl substitution confers enhanced steric hindrance and electronic effects compared to simpler analogues:

CompoundC3 ReactivityKey Difference
2-Phenylimidazo[1,2-a]pyridineHighLacks methyl groups
3-Methylimidazo[1,2-a]pyridineModerateSingle methyl substituent
3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridineSelectiveSteric shielding at C7

Wissenschaftliche Forschungsanwendungen

Biological Activities

The imidazo[1,2-a]pyridine derivatives, including 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine, exhibit a wide range of biological activities:

  • Antiviral and Antibacterial Properties : These compounds have shown significant antiviral and antibacterial effects, making them potential candidates for developing new antimicrobial agents .
  • Antiparasitic Activity : Research indicates that imidazo[1,2-a]pyridines can inhibit the growth of various parasites .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Neurological Applications : The compound's ability to act as a GABA A receptor agonist positions it as a candidate for neurological disorders treatment .

Case Studies

Several studies highlight the applications of 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine in pharmacology:

  • Binding Affinity Studies : Research on various derivatives has shown that they possess high affinity for central and peripheral benzodiazepine receptors. For instance, N,N-dialkyl derivatives exhibited selectivity ratios indicating potential therapeutic uses in anxiety and sleep disorders .
    Compound TypeCBR AffinityPBR AffinitySelectivity Ratio
    N,N-Dialkyl AcetamidesHighHighVaries (0.32 - 232)
  • Drug Development : Several marketed drugs incorporate the imidazo[1,2-a]pyridine scaffold. For example, compounds like Alpidem and Zolpidem are utilized for their sedative properties . The ongoing research into new derivatives continues to expand their therapeutic potential.

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects. The compound may also interact with cellular receptors, leading to the modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 2-Phenylimidazo[1,2-a]pyridin
  • 7-Methyl-2-phenylimidazo[1,2-a]pyridin
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridin

Einzigartigkeit

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridin ist einzigartig aufgrund des Vorhandenseins von Methylgruppen sowohl in der 3- als auch in der 7-Position, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Diese strukturelle Modifikation kann seine Potenz und Selektivität im Vergleich zu anderen Imidazo[1,2-a]pyridin-Derivaten verbessern .

Biologische Aktivität

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that illustrate its potential applications in medicine.

Chemical Structure and Synthesis

The compound features a fused imidazo[1,2-a]pyridine structure with methyl and phenyl substituents. Its unique substitution pattern contributes to its reactivity and biological activity. Various synthetic routes have been developed for this compound, including:

  • Copper-Catalyzed Reactions : A notable method involves copper-catalyzed oxidative coupling reactions that yield high yields of imidazo[1,2-a]pyridine derivatives under mild conditions .
  • Ultrasonication Techniques : Recent advancements include the use of ultrasonication with molecular iodine as a catalyst, enhancing the efficiency and environmental friendliness of the synthesis process .

Anticancer Properties

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value ranging from 2.43 to 7.84 μM .
  • HepG2 (Liver Cancer) : Similar results were observed with HepG2 cells, indicating potential selectivity towards cancerous cells compared to non-cancerous lines .

The mechanism by which 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine induces cytotoxicity involves:

  • Microtubule Destabilization : The compound has been identified as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division .
  • Apoptosis Induction : Studies indicate that it can enhance caspase-3 activity and induce morphological changes in cancer cells at micromolar concentrations .

Antimicrobial Activity

In addition to its anticancer properties, 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine has been evaluated for antimicrobial activity:

  • Antibacterial Effects : Preliminary tests have shown that derivatives of imidazo[1,2-a]pyridines possess significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrated antifungal effects in specific assays, indicating a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Lee et al. (2019)Evaluated the cytotoxic effects against multiple cancer cell lines; showed promising results for MDA-MB-231 and HepG2 .
Zhang-Gao et al. (2012)Discussed the synthesis and biological evaluation of related compounds with potential antibacterial properties .
MDPI Study (2024)Investigated the three-component reactions involving imidazo[1,2-a]pyridines; highlighted their utility in synthesizing biologically active derivatives .

Q & A

Q. What are the standard synthetic routes for 3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine?

A one-pot synthesis using calcium carbide as an alkyne source is a foundational method, yielding the compound with moderate to high purity. Key steps include condensation of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in PEG-400), followed by ultrasonic irradiation (20 kHz, 60% amplitude) to accelerate cyclization . Purification via silica gel chromatography (ethyl acetate/hexanes) or recrystallization ensures crystallinity, as confirmed by 1^1H NMR (150 MHz, CDCl₃) .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) in CDCl₃ is standard for confirming regiochemistry and substituent positions. For crystallographic validation, X-ray diffraction reveals intermolecular interactions like C–H⋯π bonding and hydrogen-bonding networks, critical for understanding packing motifs .

Q. What preliminary pharmacological screening approaches are used?

Initial assays focus on receptor binding affinity (e.g., peripheral benzodiazepine receptors, PBR) using radioligand displacement. For example, substituents at positions 6 and 8 (e.g., lipophilic groups) are systematically varied to assess selectivity ratios (IC₅₀(PBR)/IC₅₀(CBR)), with chloro substituents enhancing PBR affinity by >1000-fold .

Advanced Research Questions

Q. What advanced synthetic strategies improve yield or regioselectivity?

Ultrasound-assisted multicomponent reactions reduce reaction times (<2 hours) and improve yields (>80%) by enhancing mass transfer. Catalytic methods, such as In(OTf)₃-mediated cyclization, enable access to β-carboline hybrids, expanding structural diversity .

Q. How do substituent modifications impact GABA_A receptor modulation?

Fluorination at position 3 (e.g., 3-aminomethyl derivatives) enhances binding to α1-GABAA receptors (Ki = 27.2 nM). In vivo studies in rodent models (e.g., amphetamine-induced hyperlocomotion) demonstrate antipsychotic potential (MED = 10 mg/kg), linked to neurosteroid synthesis modulation .

Q. What methodologies resolve contradictions in SAR studies?

Discrepancies in substituent effects (e.g., para-chloro vs. methyl groups on phenyl rings) are addressed by comparative binding assays across receptor subtypes (e.g., α1β2γ2s vs. α5β3γ2s GABAA). Functional studies in Xenopus oocytes clarify efficacy differences, such as EC₅₀ shifts (30-fold for α2-containing receptors) .

Q. How are computational methods like DFT applied to study reactivity?

Density Functional Theory (DFT) optimizes reaction pathways for novel derivatives (e.g., 9-aminoimidazo[1,2-a:5,4-b']dipyridines). Calculations on frontier molecular orbitals (HOMO/LUMO) predict regioselectivity in cycloadditions, validated experimentally via 1^1H NMR .

Q. What role does crystallography play in understanding bioactivity?

Crystal structures (CCDC 1426925) reveal hydrogen-bonding interactions (e.g., O–H⋯N) that stabilize ligand-receptor complexes. These insights guide rational design of derivatives with improved solubility or metabolic stability .

Q. How are novel derivatives patented for therapeutic applications?

Recent patents disclose iodine-catalyzed routes using 2-phenoxyacetophenone, yielding fluorescent probes for PBR visualization. Claims emphasize utility in neuroimaging and microglial cell tracking .

Methodological Considerations Table

Focus Area Key Techniques References
SynthesisUltrasonication, In(OTf)₃ catalysis, one-pot condensation
Structural AnalysisX-ray crystallography, 1^1H/13^{13}C NMR, IR spectroscopy
Pharmacological AssaysRadioligand binding (PBR/CBR), Xenopus oocyte electrophysiology, neurosteroid ELISA
Computational DesignDFT optimization, molecular docking, HOMO/LUMO analysis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.